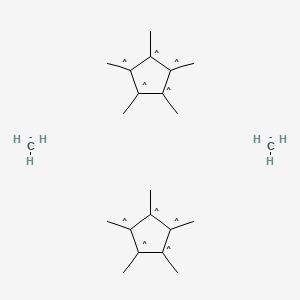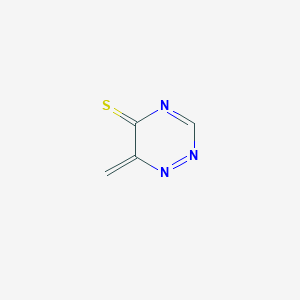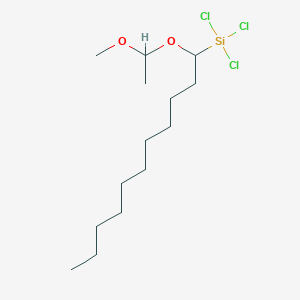
Methoxyethoxyundecyltrichlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxyethoxyundecyltrichlorosilane is an organosilicon compound with the molecular formula C14H29Cl3O2Si. It is a clear liquid with a straw color and an acrid odor. This compound is known for its reactivity with moisture and protic solvents, making it a valuable reagent in various chemical processes .
準備方法
Methoxyethoxyundecyltrichlorosilane can be synthesized through the reaction of undecyltrichlorosilane with methoxyethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
化学反応の分析
Methoxyethoxyundecyltrichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The trichlorosilane group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
科学的研究の応用
Methoxyethoxyundecyltrichlorosilane is widely used in scientific research and industrial applications, including:
Surface Modification: Used as a silane coupling agent to modify the surface properties of materials, enhancing adhesion and compatibility with polymers.
Coatings: Applied in the formulation of hydrophobic and protective coatings for various substrates.
Nanotechnology: Utilized in the synthesis of functionalized nanoparticles and nanocomposites.
Biomedical Applications: Investigated for its potential use in drug delivery systems and biomedical devices.
作用機序
The mechanism of action of methoxyethoxyundecyltrichlorosilane involves the hydrolysis of the trichlorosilane group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with inorganic surfaces, enhancing adhesion and compatibility with organic materials .
類似化合物との比較
Methoxyethoxyundecyltrichlorosilane can be compared with other silane coupling agents, such as glycidoxypropyltrimethoxysilane and aminopropyltriethoxysilane. While all these compounds serve as coupling agents, this compound is unique due to its specific functional groups that provide distinct reactivity and compatibility with different substrates .
Similar compounds include:
- Glycidoxypropyltrimethoxysilane
- Aminopropyltriethoxysilane
- Octadecyltrichlorosilane
特性
分子式 |
C14H29Cl3O2Si |
|---|---|
分子量 |
363.8 g/mol |
IUPAC名 |
trichloro-[1-(1-methoxyethoxy)undecyl]silane |
InChI |
InChI=1S/C14H29Cl3O2Si/c1-4-5-6-7-8-9-10-11-12-14(20(15,16)17)19-13(2)18-3/h13-14H,4-12H2,1-3H3 |
InChIキー |
KNQPOODNRSUROI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(OC(C)OC)[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


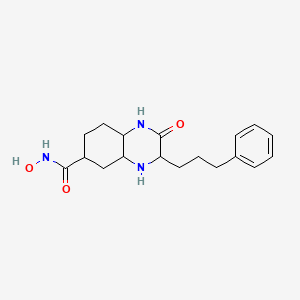
![1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350088.png)
![1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350090.png)
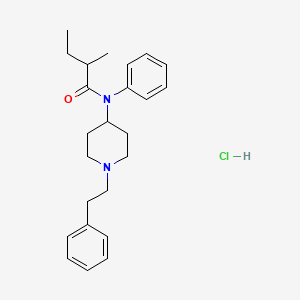
![sodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12350108.png)
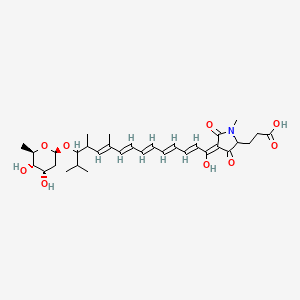

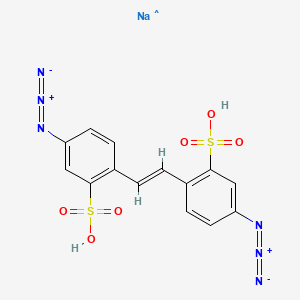
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350119.png)
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5H-purin-6-one](/img/structure/B12350120.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B12350127.png)
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride](/img/structure/B12350137.png)
